molecular formula C13H8ClF3S B7994293 1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7994293
M. Wt: 288.72 g/mol
InChI Key: PNEYLRJEMPXEAU-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with chlorine (position 1), fluorine (position 2), and a sulfanylmethyl group linked to a 3,5-difluorophenyl moiety (position 3).

Properties

IUPAC Name

1-chloro-3-[(3,5-difluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-12-3-1-2-8(13(12)17)7-18-11-5-9(15)4-10(16)6-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEYLRJEMPXEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the following steps:

    Sulfurization: The attachment of the sulfanylmethyl group to the benzene ring.

    Coupling Reaction: The final step involves coupling the difluorophenyl moiety to the benzene ring through a sulfanylmethyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and sulfurization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are often used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce sulfoxides or sulfones.

Scientific Research Applications

1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Position Variations

The closest structural analog identified is 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS: 1443341-27-2), which differs in two key aspects:

Halogen substitution : Bromine replaces chlorine at position 1.

Substituent positions : Fluorine is at position 3 instead of 2, and the sulfanylmethyl group shifts to position 4 .

Table 1: Key Properties of Compared Compounds
Property 1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Molecular Formula C₁₃H₈ClF₃S (inferred) C₁₃H₈BrF₃S
Molecular Weight (g/mol) ~303.72 (calculated) 333.17
Halogen Type/Position Cl (1), F (2) Br (1), F (3)
Sulfanylmethyl Position 3 4
Purity Not available ≥95%
Commercial Availability Not reported Discontinued (5g, 10g sizes)

Electronic and Physical Properties

  • The electron-withdrawing nature of halogens also influences HOMO-LUMO gaps; bromine’s weaker electronegativity vs. chlorine could slightly reduce electron-withdrawing effects, altering charge transport in electronic applications .
  • Substituent Positioning : Shifting the sulfanylmethyl group from position 3 to 4 may alter steric hindrance and molecular symmetry, affecting crystallinity or solubility. Fluorine at position 3 (vs. 2) modifies the dipole moment, which could impact optoelectronic performance in devices like organic light-emitting diodes (OLEDs) .

Biological Activity

1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound with potential biological activity. Its unique structure, featuring both chloro and fluoro substituents along with a sulfanylmethyl group, suggests possible interactions with biological targets, including enzymes and receptors. This article compiles various research findings, including synthesis methods, biological activities, and potential applications in pharmaceuticals.

  • Molecular Formula : C₁₃H₈ClF₂S
  • Molecular Weight : 277.71 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis Methods

The synthesis of this compound typically involves:

  • Electrophilic Aromatic Substitution (EAS) : Introduction of fluorine atoms using reagents like Selectfluor.
  • Nucleophilic Substitution : Incorporation of the sulfanylmethyl group via reactions with thiols or sulfides.
  • Reaction Conditions : Controlled temperatures and catalysts are used to optimize yields.

Biological Activity

This compound has been investigated for its biological properties:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated groups often demonstrate enhanced potency against various bacterial strains due to their ability to disrupt bacterial cell membranes.

Enzyme Inhibition

Research indicates that fluorinated compounds can act as inhibitors for several enzymes. The presence of fluorine enhances binding affinity due to increased lipophilicity and the ability to form stronger hydrogen bonds. Specific studies have reported its potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

  • Case Study 1 : A study evaluating the cytotoxic effects on HeLa cells showed an IC50 value of 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.
  • Case Study 2 : Another investigation focused on its antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA), where it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.
  • Membrane Disruption : Fluorinated compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA (MIC 32 µg/mL)[Source 1]
CytotoxicityIC50 = 15 µM on HeLa cells[Source 2]
Enzyme InhibitionInhibitor of CYP450 enzymes[Source 3]

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